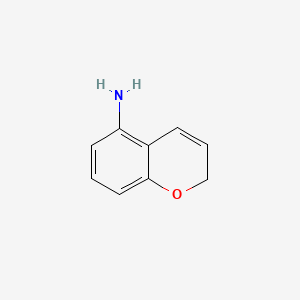

2H-chromen-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2H-chromen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFDPPXBBMFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663631 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-16-5 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h-chromen-5-amine and Functionalized Chromenes

Classical Synthetic Approaches

The foundational methods for constructing the 2H-chromene core often rely on the principles of multicomponent reactions and various cyclization strategies. These techniques are valued for their atom economy and the ability to generate molecular complexity in a single step.

Multicomponent Reactions (MCRs) for Chromene Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. semanticscholar.orgnih.gov This approach is particularly effective for synthesizing functionalized 4H-chromenes, which can be precursors to 2H-chromene derivatives.

A common MCR strategy involves the condensation of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a phenol or naphthol derivative. frontiersin.orgchemmethod.comresearchgate.net For instance, the one-pot reaction of various phenols, malononitrile, and aromatic aldehydes in ethanol, catalyzed by 3-nitrophenylboronic acid, yields 2-amino-4H-chromenes under mild and environmentally friendly conditions. frontiersin.org Similarly, lipase immobilized on magnetic nanoparticles has been employed as a biocatalyst for the synthesis of functionalized 4H-chromenes via an MCR of salicylaldehyde, dimedone, and β-naphthol, achieving high yields in a short reaction time. tandfonline.com

The enol-Ugi reaction, a specific type of MCR, has been utilized for the one-pot synthesis of 4-aminoacyl-coumarin enamines from 4-hydroxycoumarins, imines, and isocyanides. semanticscholar.org These adducts can be further transformed into novel 2H-chromene scaffolds. semanticscholar.org Microwave-assisted MCRs have also been shown to be effective in producing novel 2H-chromene derivatives. nih.gov

| Catalyst/Method | Reactants | Product Type | Key Features |

| 3-Nitrophenylboronic Acid | Phenol, Malononitrile, Aromatic Aldehyde | 2-Amino-4H-chromenes | Green catalyst, mild conditions, excellent yields. frontiersin.org |

| Immobilized Lipase | Salicylaldehyde, Dimedone, β-Naphthol | Functionalized 4H-Chromenes | Biocatalysis, high yields (81-96%), short reaction time. tandfonline.com |

| Enol-Ugi Reaction | 4-Hydroxycoumarin, Imine, Isocyanide | 4-Aminoacyl-coumarin enamines | Highly convergent, leads to novel chromene scaffolds. semanticscholar.org |

| Ceric Ammonium Nitrate (CAN) | 2-Hydroxybenzaldehyde, Acetoacetanilide, 4-Hydroxycoumarin | 4H-Chromene-3-carboxamides | Solvent-free, Knoevenagel-Michael reaction mechanism. researchgate.net |

| MOF-5 | Aromatic Aldehyde, Malononitrile, 2-Naphthol | 2-Amino-4H-chromene | Solvent-free, good to excellent yields (up to 95%). chemmethod.com |

Cyclization Strategies and Reaction Sequences

Cyclization reactions are fundamental to the formation of the heterocyclic pyran ring in chromenes. nih.gov These strategies often involve the intramolecular reaction of a suitably functionalized precursor.

One prominent method is the intramolecular Rauhut–Currier reaction, where lithium aryl selenolates catalyze the cyclization of chalcone derivatives to form either 2H- or 4H-chromenes. acs.org The regioselectivity of this reaction is dependent on the substituents; for example, an ethoxy group at the R2 position of the chalcone derivative directs the formation towards 2H-chromenes. acs.org

Another key strategy is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org Reagents like iodine, iodine monochloride, and phenylselenyl bromide can induce this cyclization to produce 3,4-disubstituted 2H-benzopyrans in excellent yields, tolerating a variety of functional groups. organic-chemistry.org Similarly, a gold(I)-catalyzed 6-endo-dig hydroarylation of allylic trichloroacetimidates bearing a 2-proparyloxyaryl group provides a route to allylic amide functionalized 2H-chromenes. acs.org

Ring-closing carbonyl-olefin metathesis (RCCOM) offers a conceptually novel approach to 2H-chromene synthesis from O-allyl salicylaldehydes, catalyzed by a [2.2.1]-bicyclic hydrazine. nih.govmdpi.com The reaction proceeds via a [3+2]/retro-[3+2] metathesis pathway. nih.gov

The annulative condensation of salicylaldehydes and acrylonitrile, mediated by 4-dimethylaminopyridine (DMAP), efficiently produces 3-cyano-2H-chromenes. organic-chemistry.org Furthermore, a Cs2CO3-promoted [3+3] annulation of 2-amino-4H-chromen-4-ones and 4-benzylideneoxazol-5(4H)-ones has been developed for the synthesis of 1,3,4,5-tetrahydro-2H-chromeno[2,3-b]pyridine derivatives. acs.org

Synthetic Routes Involving Amines and Aldehydes in Chromene Construction

The reaction between amines and aldehydes is a cornerstone for building the chromene skeleton, particularly in the context of the Petasis reaction. nih.govnih.gov This three-component reaction involves the condensation of salicylaldehydes, amines, and alkenyl or aryl boronic acids. nih.govnih.gov The hydroxyl group of the salicylaldehyde assists in the initial condensation, and subsequent heating promotes cyclization with the elimination of the amine to yield 2H-chromenes. organic-chemistry.org This method has been refined using tertiary amines, protic solvents (including water), and resin-bound amines for a more convenient preparation. organic-chemistry.orgnih.gov

A unified strategy allows for the synthesis of both 2H-chromenes and 1,2-dihydroquinolines. nih.gov For 2H-chromenes, the reaction of salicylaldehydes with alkenyl boronic acids or trifluoroborates in the presence of an amine forms an aminophenol intermediate, which cyclizes upon heating. nih.gov A similar pathway starting from 2-aminobenzaldehydes is less effective for synthesizing 1,2-dihydroquinolines. nih.gov

Microwave-assisted catalyst-free synthesis of substituted 2H-chromenes has been achieved from β-amino acrylates and salicylaldehydes in ethanol, offering a rapid and environmentally friendly route with high yields. frontiersin.org

Advanced Catalytic Syntheses of 2H-Chromene Derivatives

Modern synthetic chemistry has increasingly turned to catalytic systems to enhance the efficiency, selectivity, and scope of chromene synthesis. msu.edu Both transition metals and organocatalysts have proven to be powerful tools in this endeavor.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions)

Transition metals, particularly palladium, have been extensively used to catalyze the formation of the 2H-chromene ring system. msu.edu Palladium-catalyzed reactions often involve C-H activation, cross-coupling, and cyclization steps.

A palladium-catalyzed asymmetric redox-relay Heck reaction of 4H-chromenes with arylboronic acids has been developed to produce enantiomerically enriched 2H-chromene derivatives in good yields and with high enantioselectivities. nih.govthieme-connect.com This reaction is significant as the resulting product is an advanced intermediate for the synthesis of the bioactive compound BW683C. nih.gov

In another approach, a palladium-catalyzed tandem reaction involving carbene migratory insertion and intramolecular cyclization of vinyl iodides and salicyl N-tosylhydrazones affords compounds with the chromeno[4,3-b]chromene scaffold. acs.org Palladium nanoparticles have also been employed for the synthesis of benzo[c]chromenes through C–H activation reactions, offering a more economical and sustainable catalytic method. chemrxiv.orgrsc.org

Other transition metals have also found utility. Iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers of salicylaldehyde derivatives produces functionalized 2H-chromenes under mild conditions. researchgate.netuva.nl Nickel catalysts facilitate the coupling of 2-ethoxy-2H-chromenes with boronic acids, enabling access to 2-substituted-2H-chromenes. organic-chemistry.org Cobalt complexes have been used to catalyze the reaction of salicyl-N-tosylhydrazones and terminal alkynes to form 2H-chromenes. msu.eduuva.nl

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Asymmetric Redox-Relay Heck | 4H-Chromenes, Arylboronic Acids | Chiral 2H-Chromenes | nih.govthieme-connect.com |

| Palladium | Tandem Carbene Insertion/Cyclization | Vinyl Iodides, Salicyl N-tosylhydrazones | Chromeno[4,3-b]chromenes | acs.org |

| Palladium Nanoparticles | C-H Activation/Lactonization | 2-Halobenzylaryl ethers | Benzo[c]chromenes | chemrxiv.orgrsc.org |

| Iron | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl Ethers of Salicylaldehyde | 3-Substituted 2H-Chromenes | researchgate.netuva.nl |

| Nickel | C-O Activation/C-C Formation | 2-Ethoxy-2H-chromenes, Boronic Acids | 2-Substituted 2H-Chromenes | organic-chemistry.org |

| Cobalt | Metallo-Radical Activation | Salicyl-N-tosylhydrazones, Terminal Alkynes | 2H-Chromenes | msu.eduuva.nl |

Organocatalytic Systems in Chromene Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chromenes, often providing high enantioselectivity. msu.edu These reactions are typically promoted by small organic molecules, such as amines and their derivatives. acs.orgmsu.edu

A prominent organocatalytic route is the cascade oxa-Michael-Henry reaction of salicylaldehyde derivatives with β-nitrostyrenes. organic-chemistry.org This reaction, catalyzed by potassium carbonate under solvent-free ball milling conditions, provides 3-nitro-2H-chromenes in good yields. organic-chemistry.org For asymmetric synthesis, an L-proline derived aminocatalyst can be used to furnish 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org

Proline-based chiral organocatalysts are also effective in the domino oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, yielding substituted 2-aryl-2H-chromene-3-carbaldehydes with high yields and excellent enantioselectivity (up to 97%). rhhz.net Diarylprolinol silyl ethers catalyze a domino oxa-Michael-Mannich- organic-chemistry.orgCurrent time information in Bangalore, IN.-amino rearrangement to produce N-tosylimines-chromenes with excellent enantioselectivity. organic-chemistry.org

Thiourea-based bifunctional catalysts have been successfully applied in the one-pot enantioselective synthesis of polyfunctionalized 4H-chromenes via a domino Michael-hemiacetalization reaction and subsequent dehydration. thieme-connect.com The reaction of 2-nitrovinylphenols and β-keto esters affords 4H-chromenes in good to excellent yields and with enantioselectivities ranging from 30-99% ee. thieme-connect.com

A dual catalyst system comprising p-toluenesulfonic acid monohydrate and pyrrolidine has been developed for the selective construction of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters, highlighting the synergy of Brønsted acid and amine catalysis. researchgate.net

Brønsted and Lewis Acid/Base Catalysis

The synthesis of 2H-chromenes and their functionalized counterparts is frequently achieved through catalysis by Brønsted and Lewis acids or bases. uva.nlresearchgate.netacs.org These catalysts play a crucial role in activating substrates and facilitating the ring-closing reactions necessary for forming the chromene scaffold. uva.nlresearchgate.netacs.org

Brønsted acids, such as benzoic acid and diphenylphosphinic acid, can catalyze the condensation of phenols with α,β-unsaturated carbonyls to produce 2H-chromenes. rsc.orgresearchgate.netorganic-chemistry.org These reactions often proceed through a formal [3+3] annulation, where the Brønsted acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the phenol. acs.org In some cases, a dual-catalyst system, combining a Brønsted acid with a Lewis acid, can enhance reaction rates and yields. nih.gov For instance, the combination of a BINOL-phosphoric acid (a Brønsted acid) and Yb(OTf)3 (a Lewis acid) has been shown to effectively promote the addition of diazoesters to 2H-chromene acetals. nih.gov

Lewis acids, such as zinc chloride (ZnCl2) and iron(III) chloride (FeCl3), are also widely employed in chromene synthesis. tandfonline.comresearchgate.netiiserpune.ac.in ZnCl2 has been used to promote the cyclization of phenols and acetophenones to form 4H-chromenes, even in solvent-free conditions. tandfonline.comresearchgate.net FeCl3 can catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde to yield 3-substituted 2H-chromenes. uva.nlmsu.edu Lanthanide triflates, acting as Lewis acids, have been used in conjunction with chiral Brønsted acids to achieve enantioselective additions of boronates to chromene acetals. nih.gov

Organocatalysis, which falls under the umbrella of metal-free Brønsted and Lewis acid/base catalysis, provides an alternative to metal-based catalysts. uva.nlresearchgate.net For example, morpholine has been used as an organocatalyst for the condensation of aldehydes, malononitrile, and 4-hydroxycoumarin to form dihydropyrano[c]chromene derivatives in water. amazonaws.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, including the regioselectivity and stereoselectivity of the resulting chromene derivatives. The following table provides a summary of various Brønsted and Lewis acid-catalyzed reactions for the synthesis of chromene derivatives.

| Catalyst System | Reactants | Product | Reference |

| Brønsted Acid (Benzoic Acid) | Vinyl azides, Aromatic aldehydes, Aromatic amines | 1,2,5-Trisubstituted imidazoles | organic-chemistry.org |

| Brønsted Acid/Lewis Acid (BINOL-phosphoric acid/Yb(OTf)3) | 2H-chromene acetals, Ethyl diazoacetate | Diazoacetate substituted 2H-chromene | nih.gov |

| Lewis Acid (ZnCl2) | Phenols, Acetophenones | 4H-chromenes | tandfonline.comresearchgate.net |

| Lewis Acid (FeCl3) | Alkynyl ethers of salicylaldehyde | 3-substituted 2H-chromenes | uva.nlmsu.edu |

| Organocatalyst (Morpholine) | Aldehydes, Malononitrile, 4-Hydroxycoumarin | Dihydropyrano[c]chromene derivatives | amazonaws.com |

Mechanistic Elucidation of Chromene Formation Reactions

Proposed Reaction Pathways and Intermediates

The formation of the chromene ring system can proceed through various reaction pathways, often involving key intermediates. One common pathway is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. amazonaws.comresearchgate.net For example, in the synthesis of bis-4H-chromene-3-carbonitrile, an arylidenemalononitrile derivative is first formed through a Knoevenagel condensation. amazonaws.com This intermediate then undergoes a Michael addition with a dimedone, followed by cyclization to yield the final product. amazonaws.com

Another proposed mechanism involves the formation of an ortho-quinone methide (o-QM) intermediate. nih.gov In a palladium-catalyzed synthesis of 2-aryl-chromenes, the reaction is believed to proceed through the formation of an achiral trans-o-QM, which then coordinates with a chiral palladium complex. nih.gov Subsequent intramolecular attack by the proximal phenoxide leads to the chromene product. nih.gov

In reactions involving salicylaldehydes, the mechanism can be initiated by different types of reactions. For instance, a Baylis–Hillman reaction can form a highly activated dipolar adduct that serves as a pivotal intermediate for the formation of chromene and coumarin products. Alternatively, a tandem oxa-Michael addition, intramolecular aldol reaction, and dehydration pathway can lead to the chromene.

The reaction between 2-imino-2H-chromene-3-carboxamides and dinucleophiles can also lead to 2H-chromen-2-ones through rearrangement pathways. mdpi.com Depending on the reaction conditions (aqueous vs. non-aqueous acidic media), different intermediates and final products can be formed. mdpi.com

The following table summarizes some of the proposed reaction pathways and key intermediates in chromene synthesis.

| Reaction Type | Key Intermediates | Proposed Mechanism | Reference |

| Knoevenagel condensation/Michael addition | Arylidenemalononitrile | Condensation, Michael addition, cyclization | amazonaws.comresearchgate.net |

| Palladium-catalyzed cyclization | ortho-Quinone methide (o-QM) | Formation of o-QM, coordination with catalyst, intramolecular attack | nih.gov |

| Reaction of salicylaldehydes | Dipolar adduct, enamine | Baylis-Hillman or oxa-Michael/aldol/dehydration | |

| Rearrangement of 2-imino-2H-chromenes | 2-(arylimino)-2H-chromenes | Acid-catalyzed rearrangement | mdpi.com |

Stereochemical Considerations in Synthesis

The synthesis of chromene derivatives often involves the formation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The development of enantioselective methods for the synthesis of chiral chromenes is of significant interest due to the distinct biological activities often exhibited by different enantiomers.

One approach to achieving enantioselectivity is through the use of chiral catalysts. For example, a palladium-catalyzed 6-endo-trig cyclization has been developed for the enantioselective synthesis of 2-aryl-chromenes using a TADDOL-derived monodentate phosphoramidite ligand. nih.gov The stereochemistry of the final product is determined by the specific interactions between the chiral ligand, the palladium catalyst, and the substrates in the transition state. nih.gov

Chiral Brønsted acids have also been employed to catalyze the enantioselective synthesis of chromenes. For instance, the addition of aryl boronates to in situ formed pyrylium ions can be catalyzed by a chiral Brønsted acid in conjunction with a Lewis acid, leading to enantioenriched 2-aryl-2H-chromenes. nih.govnih.gov Similarly, an l-proline derived aminocatalyst can be used for the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehyde with conjugated nitroalkenes to produce 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org

In some cases, the stereochemistry of the starting materials can influence the stereochemical outcome of the reaction. The synthesis of spiro[acenaphthylene-1,11′-chromeno3,4-apyrrolizidin]-2-ones from 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes and azomethine ylides results in the formation of only the endo-isomers with a cis-arrangement of the nitro and trifluoromethyl groups. researchgate.net

The development of stereoselective methods allows for the synthesis of specific stereoisomers of chromene derivatives, which is crucial for studying their structure-activity relationships and for the development of chiral drugs.

Innovations in Green Chemistry for Sustainable Chromene Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds, including chromenes. ijnc.irjocpr.comroyalsocietypublishing.orgsemanticscholar.orgresearchgate.net This approach, known as green chemistry, aims to minimize waste, reduce energy consumption, and use less hazardous substances. ijnc.irjocpr.comroyalsocietypublishing.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering several advantages over conventional heating methods. scielo.org.mxrsc.org These include significantly reduced reaction times, higher yields, and often improved selectivity. scielo.org.mxrsc.orgresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. rsc.org

MAOS has been successfully applied to the synthesis of various chromene derivatives. For example, the Diels-Alder reaction of 2-piperonylidene-1-tetralone and N-aryl maleimides to produce tetrahydro-2H-benzo[h]chromene derivatives has been achieved under microwave irradiation, with reaction times reduced from hours to minutes. researchgate.net Similarly, the synthesis of pyrano[3,2-c]chromene-2,5-diones has been accomplished using microwave irradiation. rsc.org

The use of microwave assistance can also be combined with other green chemistry principles, such as the use of solvent-free conditions or environmentally benign catalysts. scielo.org.mxpensoft.netpensoft.net For instance, the synthesis of quinolin-4-ylmethoxychromen-4-ones has been carried out efficiently under solvent-free microwave conditions using YbCl3 as a catalyst, resulting in excellent yields in a very short time. rsc.org

The following table provides examples of microwave-assisted synthesis of chromene derivatives.

| Reactants | Product | Catalyst/Solvent | Reaction Time | Yield | Reference |

| 2-Piperonylidene-1-tetralone, N-aryl maleimides | Tetrahydro-2H-benzo[h]chromene derivatives | AlCl3/Dichloromethane | Minutes | 44-92% | researchgate.net |

| 4-Hydroxycoumarin, Aldehydes, Malononitriles | Pyrano[3,2-c]chromene-2,5-diones | - | - | - | rsc.org |

| Chromen-4-one/Chromen-2-one derivatives | Quinolin-4-ylmethoxychromen-4-ones/2-ones | YbCl3/Solvent-free | 4 min | 80-95% | rsc.org |

Ultrasound-Promoted Reactions

Ultrasound irradiation is another non-conventional energy source that has been increasingly used to promote organic reactions in a more sustainable manner. semanticscholar.orgeurekaselect.comnih.govrsc.orgresearchgate.net The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. semanticscholar.org This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. semanticscholar.org

Ultrasound-promoted synthesis of chromene derivatives often leads to shorter reaction times, milder reaction conditions, and higher yields compared to conventional methods. eurekaselect.comnih.gov For example, the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and various active methylene compounds to form 2-amino-4H-chromenes and related pyran derivatives has been successfully carried out under ultrasonic irradiation. eurekaselect.com These methods often utilize inexpensive and environmentally friendly catalysts and solvents. eurekaselect.comacs.org

The synthesis of 2H-chromen-2-ones via the Pechmann condensation has been achieved under solventless conditions using copper perchlorate as a catalyst and ultrasound irradiation. semanticscholar.orgresearchgate.net This method provides excellent yields in a short time. semanticscholar.orgresearchgate.net Similarly, the synthesis of coumarin-uracil molecular hybrids has been accomplished through an ultrasound-promoted three-component tandem reaction in aqueous ethanol, highlighting the potential of this technique for creating complex molecules in a green and efficient way. acs.org

The use of ultrasound in combination with heterogeneous catalysts can be particularly advantageous, as the ultrasonic waves can help to disperse the catalyst and increase its active surface area. nih.gov This has been demonstrated in the synthesis of 2-amino-4H-chromene derivatives using Fe3O4-chitosan nanoparticles as a magnetic heterogeneous catalyst under ultrasonic irradiation.

The following table presents examples of ultrasound-promoted synthesis of chromene derivatives.

| Reactants | Product | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Aromatic aldehydes, Malononitrile, Dimedone | 2-Amino-4H-chromenes | Triethylamine/Ethanol | - | High | eurekaselect.com |

| Substituted phenols, β-keto esters | 2H-chromen-2-ones | Copper perchlorate/Solventless | 30-50 min | Excellent | semanticscholar.orgresearchgate.net |

| 4-Hydroxycoumarin, Aromatic aldehydes, 6-Aminouracils | Coumarin-uracil molecular hybrids | Sulfamic acid/Aqueous ethanol | 12-30 min | 81-98% | acs.org |

| Aldehydes, Malononitrile, Resorcinol | 2-Amino-4H-chromene derivatives | Fe3O4-chitosan nanoparticles | - | High |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste, reducing costs, and often simplifying product purification. Several effective solvent-free methods have been established for the synthesis of chromene derivatives, frequently involving the use of solid catalysts or microwave irradiation to facilitate the reactions.

One notable approach involves the use of chicken eggshell waste as a natural, green, and efficient catalyst for the preparation of 2-amino-4H-chromenes. connectjournals.com In a multi-component reaction, various aromatic aldehydes are condensed with malononitrile and either 1-naphthol or 2-naphthol under solvent-free conditions, achieving excellent yields ranging from 80% to 97% in short reaction times. connectjournals.com This method's attractiveness lies in its simplicity, the reusability of the catalyst, and its adherence to green chemistry principles by avoiding organic solvents. connectjournals.com

Similarly, silica-immobilized L-proline has been employed as a recyclable catalyst for the efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. mdpi.com This reaction proceeds via a Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization. mdpi.com The process can be conducted solvent-free either by conventional heating in an oven or through microwave irradiation, offering an economical, environmentally friendly, and easily operated synthetic route. mdpi.com

Microwave-assisted catalyst-free synthesis has also been reported for producing substituted 2H-chromenes from β-amino acrylates and salicylaldehydes, yielding rapid and eco-friendly results. nih.gov Further innovation is seen in mechanochemical methods, which are inherently solvent-free. For instance, the synthesis of chromene derivatives has been achieved with near-quantitative yields in just 20 minutes of ball-milling using potassium phthalimide as a catalyst. beilstein-journals.org

Table 1: Examples of Solvent-Free Synthesis of Chromene Derivatives

| Catalyst | Reactants | Product Type | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Chicken Eggshell Waste | Aromatic aldehydes, malononitrile, naphthols | 2-Amino-4H-chromenes | 80-97% | Short | connectjournals.com |

| Silica-immobilized L-proline | Salicylaldehydes, ethyl trifluoroacetoacetate | 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes | High | 1-2 h | mdpi.com |

| Potassium Phthalimide (POPI) | Benzaldehydes, malononitrile, phenols | Chromene derivatives | ~100% | 20 min | beilstein-journals.org |

| Fe3O4@SiO2@KIT-6-NH2@Schiff-base | Azo-linked salicylaldehydes, malononitrile, etc. | Azo-linked 2-amino-4H-chromenes | N/A | N/A | researchgate.net |

Application of Green Solvents (e.g., Water, Ethanol) and Recyclable Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable solvents and catalysts that can be easily recovered and reused, thereby minimizing environmental impact and improving process efficiency.

Green Solvents: Water and ethanol are exemplary green solvents due to their low toxicity, availability, and minimal environmental footprint. Water has been successfully used as a solvent for the synthesis of 2-amino-4H-chromenes through a one-pot, three-component condensation of phenols, malononitrile, and aromatic aldehydes, catalyzed by expanded Perlite. frontiersin.org This method offers mild reaction conditions and a cleaner reaction profile. frontiersin.org The use of magnetized distilled water has also been shown to be an effective medium for synthesizing 4H-chromenes, achieving high yields at 70 °C with potassium carbonate as the catalyst. ijcce.ac.ir

Ethanol is another widely used green solvent. It has been employed in the microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes, leading to high yields in 1–2 hours at 100°C. nih.gov Additionally, the synthesis of 2-amino-4H-chromenes has been conducted in refluxing ethanol using diethylamine as an organocatalyst. nih.gov Methanol has also been utilized as a green solvent in the synthesis of 3,4-Dihydropyrano[c]chromene derivatives with a magnetic nanocatalyst. jwent.net

Table 2: Synthesis of Chromenes in Green Solvents

| Solvent | Catalyst | Product Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Water | Expanded Perlite | 2-Amino-4H-chromenes | High | N/A | frontiersin.org |

| Magnetized Distilled Water | K2CO3 | 4H-chromenes | up to 95% | 70 °C | ijcce.ac.ir |

| Ethanol | None (Microwave-assisted) | Substituted 2H-chromenes | High | 100 °C, 1-2 h | nih.gov |

| Ethanol | Diethylamine | 2-Amino-4H-chromenes | Excellent | Reflux | nih.gov |

| Methanol | Fe3O4@SiO2-SO3H | 3,4-Dihydropyrano[c]chromenes | up to 98% | 80 °C, 2 h | jwent.net |

Recyclable Catalysts: The development of heterogeneous and easily recoverable catalysts is crucial for sustainable chemical synthesis. Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, offer a significant advantage as they can be easily separated from the reaction mixture using an external magnet. jwent.net This catalyst was used to synthesize dihydropyrano[c]chromene derivatives and demonstrated excellent recyclability, with negligible loss of activity over five consecutive runs. jwent.net

Silica-supported catalysts are also prominent. DTP/SiO2 has been reported as an efficient and reusable heterogeneous catalyst for producing dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, with the catalyst being recyclable for 4-5 reaction cycles without a significant drop in product yield. samipubco.com Similarly, amino-functionalized silica gel serves as a recoverable catalyst for 4H-chromene synthesis. frontiersin.org The use of silica-immobilized L-proline for synthesizing fluorinated 2H-chromenes also allows for convenient catalyst recovery and reuse. mdpi.com Natural and waste materials, such as chicken eggshell, provide a low-cost and reusable catalytic option for synthesizing 2-amino-4H-chromenes. connectjournals.com

Table 3: Recyclable Catalysts in Chromene Synthesis

| Catalyst | Product Type | Recyclability | Key Advantage | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | Dihydropyrano[c]chromenes | 5 runs with negligible activity loss | Magnetic separation | jwent.net |

| DTP/SiO2 | Dihydropyrano[3,2-c]chromenes | 4-5 runs | Heterogeneous, easy isolation | samipubco.com |

| Silica-immobilized L-proline | 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes | Reusable without obvious activity loss | Heterogeneous, green | mdpi.com |

| Chicken Eggshell Waste | 2-Amino-4H-chromenes | Reusable | Natural, low-cost, green | connectjournals.com |

| Amino-functionalized silica gel | 4H-chromenes | Recoverable | Environmentally friendly | frontiersin.org |

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is an emerging field in green synthesis. These methods are typically solvent-free, reduce reaction times, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

The synthesis of chromene derivatives has been effectively demonstrated using mechanochemical approaches. In one study, the reaction of malononitrile, benzaldehydes, and electron-rich phenols in the presence of potassium phthalimide (POPI) as a catalyst under ball-milling conditions afforded chromene derivatives in near-quantitative yields within just 20 minutes. beilstein-journals.org This method proved advantageous over solution-phase synthesis. beilstein-journals.org The reactivity was influenced by substituents on the benzaldehyde, with electron-withdrawing groups accelerating the reaction. beilstein-journals.org

Another efficient, solvent-free mechanochemical route has been described for the synthesis of azo-linked 2-amino-4H-chromene derivatives. researchgate.net This four-component reaction utilizes a recyclable magnetic nano-catalyst (Fe3O4@SiO2@KIT-6-NH2@Schiff-base complex), combining the benefits of mechanochemistry with the advantages of a magnetically separable catalyst. researchgate.net These examples highlight the potential of mechanochemistry to provide rapid, efficient, and environmentally benign pathways to complex heterocyclic molecules like chromenes.

Table 4: Mechanochemical Synthesis of Chromene Derivatives

| Catalyst | Reactants | Yield (%) | Time | Key Features | Reference |

|---|---|---|---|---|---|

| Potassium Phthalimide (POPI) | Benzaldehydes, malononitrile, phenols | ~100% | 20 min | Solvent-free, rapid, high yield | beilstein-journals.org |

| Fe3O4@SiO2@KIT-6-NH2@Schiff-base complex | Azo-linked salicylaldehydes, malononitrile, etc. | N/A | N/A | Solvent-free, recyclable magnetic catalyst | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2h-chromen-5-amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2H-chromen-5-amine and its derivatives. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR spectra, the precise assignment of protons and carbons within the molecular structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) of protons in this compound derivatives are influenced by factors such as electron-donating or withdrawing groups, aromaticity, and hydrogen bonding. ucl.ac.uk

In derivatives of 2H-chromen-2-one, aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. vulcanchem.com For instance, in a series of 3-((ethylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the aromatic protons appear as multiplets in the range of δ 6.70–8.83 ppm. chimicatechnoacta.ru The proton of the NH group is often observed as a singlet, for example, at δ 9.06-9.47 ppm, while the OH proton can appear as a singlet at around δ 9.74-10.59 ppm. chimicatechnoacta.ru The aliphatic protons, such as those on an ethyl group, will appear more upfield. For example, the CH₂ protons of an ethyl group can be seen as a quartet around δ 2.90-2.96 ppm, and the CH₃ protons as a triplet around δ 1.14-1.22 ppm. chimicatechnoacta.ru

The introduction of different substituents onto the chromene ring system can cause significant shifts in the proton signals. For example, in 6-methyl-2H-chromen-2-one, the methyl protons give a singlet at δ 2.40 ppm. rsc.org In contrast, the methoxy protons in 6-methoxy-2H-chromen-2-one appear as a singlet at δ 3.85 ppm. rsc.org The position of a proton on the chromene ring itself is also critical. For example, the H-3 proton in coumarin derivatives often appears as a singlet. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for selected 2H-Chromene Derivatives

| Compound | Aromatic-H | NH | OH | Aliphatic-H | Reference |

| 3-((Ethylamino)(4-nitrophenyl)methyl)-4-hydroxy-2H-chromen-2-one | 7.13-8.53 (m) | 9.06 (s) | 9.91 (s) | 5.52 (s, CH), 2.95 (q, CH₂), 1.19 (t, CH₃) | chimicatechnoacta.ru |

| 3-((Ethylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one | 7.09-7.82 (m) | 9.42 (s) | 10.59 (s) | 5.28 (s, CH), 2.90 (q, CH₂), 1.15 (t, CH₃) | chimicatechnoacta.ru |

| 6-Methyl-2H-chromen-2-one | 6.39-7.65 (m) | - | - | 2.40 (s, CH₃) | rsc.org |

| 6-Methoxy-2H-chromen-2-one | 6.42-7.66 (m) | - | - | 3.85 (s, OCH₃) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In 2H-chromene derivatives, the carbonyl carbon of the lactone ring (C-2) is typically found in the highly deshielded region of the spectrum, often around δ 160-174 ppm. chimicatechnoacta.rursc.org Aromatic carbons generally resonate in the range of δ 100-150 ppm. pdx.edu For example, in a series of 3-((ethylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the aromatic carbons were observed between δ 114 and 158 ppm. chimicatechnoacta.ru The carbon of the C=O group in an acetyl substituent appears further downfield, in the range of δ 190–210 ppm. vulcanchem.com

Substituent effects are also evident in ¹³C NMR spectra. For instance, the methyl carbon in 6-methyl-2H-chromen-2-one appears at δ 20.7 ppm, while the methoxy carbon in 6-methoxy-2H-chromen-2-one is found at δ 55.9 ppm. rsc.org The chemical shifts of the other carbons in the chromene ring are also affected by these substituents.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for selected 2H-Chromene Derivatives

| Compound | C=O (Lactone) | Aromatic-C | Aliphatic-C | Reference |

| 3-((Ethylamino)(4-nitrophenyl)methyl)-4-hydroxy-2H-chromen-2-one | 173.99 | 116.49-154.32 | 91.65, 58.38, 11.62 | chimicatechnoacta.ru |

| 3-((Ethylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one | 173.88 | 116.39-154.26 | 92.28, 59.49, 11.63 | chimicatechnoacta.ru |

| 6-Methyl-2H-chromen-2-one | 161.0 | 116.5-152.2 | 20.7 | rsc.org |

| 6-Methoxy-2H-chromen-2-one | 161.0 | 110.0-156.1 | 55.9 | rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out proton-proton spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.comsemanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. mdpi.comceon.rs For example, in 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, HMBC correlations were used to confirm the position of the substituent on the coumarin core. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the stereochemistry and conformation of the molecule. researchgate.net

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound derivatives, leaving no ambiguity in the assignment of their complex structures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectra of 2H-chromene derivatives, several characteristic absorption bands can be observed. A strong absorption band corresponding to the C=O stretching vibration of the lactone ring is typically found in the region of 1630-1738 cm⁻¹. chimicatechnoacta.ruoiccpress.com The N-H stretching vibration of the amine group usually appears in the range of 3067-3280 cm⁻¹. chimicatechnoacta.runih.gov If a hydroxyl group is present, a broad O-H stretching band is observed, often around 3400-3500 cm⁻¹. chimicatechnoacta.ru Aromatic C-H stretching vibrations are typically seen around 2980-3060 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower frequencies. chimicatechnoacta.ruoiccpress.com

For example, in a series of 3-((ethylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the FT-IR spectra showed characteristic bands for O-H, N-H, aromatic and aliphatic C-H, and C=O stretching vibrations. chimicatechnoacta.ru Specifically, for 3-[(ethylamino)(4-chlorophenyl)methyl]-4-hydroxy-2H-chromen-2-one, the bands were observed at 3431 cm⁻¹ (O-H), 3137 cm⁻¹ (N-H), 2983 cm⁻¹ (aromatic C-H), 2708 cm⁻¹ (aliphatic C-H), and 1706 cm⁻¹ (C=O). chimicatechnoacta.ru

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for Functional Groups in 2H-Chromene Derivatives

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For 2H-chromene derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The position and intensity of these bands can be influenced by the substituents on the chromene ring and the polarity of the solvent. ekb.eg In a study of 4H-benzo[h]chromene derivatives, it was found that the solvent polarity had a noticeable effect on the electronic absorption spectra, with a blue shift (a shift to shorter wavelengths) being observed in more polar solvents. ekb.eg

The photochromic properties of some chromene derivatives can also be studied using UV-Vis spectroscopy. ineosopen.org Upon irradiation with UV light, these compounds can undergo a reversible transformation to a colored open form, which exhibits new absorption bands in the visible region of the spectrum. ineosopen.org For example, one chromene derivative showed the growth of two new bands with λmax at 380 and 470 nm upon irradiation. ineosopen.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

In the mass spectra of 2H-chromene derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound. For instance, the mass spectrum of a 2H-chromene derivative with the molecular formula C₁₉H₁₈N₂O₃ showed a molecular ion peak at m/z 322. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. chimicatechnoacta.ru

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The fragmentation of the molecular ion results in the formation of smaller, charged fragments. The analysis of these fragment ions can help to identify the different structural units within the molecule. For example, the fragmentation pattern of a chromene derivative could show the loss of substituents or the cleavage of the chromene ring itself.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed analysis of the crystal structures of chromene derivatives reveals the planarity of the fused ring system and the orientation of various functional groups. The data obtained from these studies, often deposited in repositories like the Cambridge Structural Database (CSD), are invaluable for structure-activity relationship (SAR) studies and for the rational design of new compounds with specific properties. uta.eduresearchgate.netre3data.org

Detailed Research Findings

While the specific crystal structure of the parent compound this compound is not extensively detailed in readily available literature, numerous studies on closely related derivatives, particularly those based on the 2H-chromen-2-one (coumarin) scaffold with amino functionalities, provide significant insights into their solid-state architecture.

One study reported the unambiguous structural verification of a 4-amino-2H-chromen-2-imine derivative using X-ray crystallography, confirming the viability of the synthetic pathway and the geometry of the resulting O-heterocycle. acs.org

In-depth crystallographic analyses have been performed on various amino and amido derivatives of the 2H-chromen-2-one core. For instance, the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate was determined to be in the orthorhombic space group Pca21. iucr.org The molecule consists of the 2H-chromen-2-one system connected via an amine bridge to a methyl benzoate ring. The dihedral angle between the mean plane of the coumarin core and the aromatic ester portion is 31.21(10)°. iucr.org

Another investigation detailed the structures of two coumarin derivatives: 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide (I) and N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide (II). researchgate.netnih.gov In both compounds, the chromene ring system is essentially planar. nih.gov However, the orientation of the side chains differs significantly. The dihedral angle between the chromene ring and the amide plane is 82.65(7)° in compound (I), whereas it is only 26.2(4)° in compound (II). researchgate.netnih.gov These variations highlight the conformational flexibility imparted by the substituent groups.

The solid-state packing of these molecules is heavily influenced by hydrogen bonding and other intermolecular interactions. In the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-benzofuran-3-yl]-Benzamide, intermolecular N—H···O hydrogen bonds lead to the formation of centrosymmetric dimers. scirp.org The packing is further stabilized by C—H···π and π–π interactions, with a π–π distance of 3.5812(13) Å observed between the pyran rings of the chromen moieties. scirp.org Similarly, in the structure of 3-[piperidine-1-carbonyl]-2H-chromen-2-one, the packing is stabilized by various C—H···O hydrogen bonds, creating a complex supramolecular network. eurjchem.com

These findings collectively demonstrate that the solid-state architecture of 2H-chromen-amine derivatives is governed by a delicate balance of intramolecular conformational preferences and intermolecular forces, primarily hydrogen bonding and π-stacking, which can be precisely mapped by X-ray crystallography.

Interactive Data Tables

Below are tables summarizing crystallographic data for representative 2H-chromen derivatives, illustrating the detailed structural information obtained from X-ray diffraction studies.

Table 1: Crystallographic Data for Selected 2H-Chromen Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref |

| 3-[piperidine-1-carbonyl]-2H-chromen-2-one | C₁₅H₁₅NO₃ | Monoclinic | C2/c | 16.654(15) | 8.789(7) | 18.460(18) | 102.89(5) | 2634(4) | 8 | eurjchem.com |

| N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-benzofuran-3-yl]-Benzamide | C₂₅H₁₇NO₅ | Monoclinic | P2₁/n | 12.0551(11) | 9.7853(8) | 16.6517(16) | 90.092(4) | 1964.28(3) | 4 | scirp.org |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | C₁₇H₁₃NO₄ | Orthorhombic | Pca2₁ | - | - | - | - | - | - | iucr.org |

| 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide | C₁₇H₁₉N₃O₅ | - | - | - | - | - | - | - | - | researchgate.netnih.gov |

| N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide | C₂₀H₁₉NO₆ | - | - | - | - | - | - | - | - | researchgate.netnih.gov |

Note: Full unit cell parameters for all compounds were not available in the provided abstracts.

Table 2: Selected Dihedral Angles and Intermolecular Interactions

| Compound Name | Dihedral Angle (°) | Interaction Type | Interaction Details | Ref |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | 31.21(10) (Coumarin plane vs. Benzoate plane) | Hydrogen Bonding | Aromatic C-H to Lactone/Ester O atoms | iucr.org |

| N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-benzofuran-3-yl]-Benzamide | - | N—H···O Hydrogen Bond | Forms centrosymmetric dimers | scirp.org |

| N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-benzofuran-3-yl]-Benzamide | - | π–π Stacking | Distance = 3.5812(13) Å | scirp.org |

| 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide | 82.65(7) (Chromene plane vs. Amide plane) | Intramolecular H-Bond | N—H···N forming S(5) ring motif | researchgate.netnih.gov |

| N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide | 26.2(4) (Chromene plane vs. Amide plane) | Intramolecular H-Bond | N—H···O forming S(5) ring motif | researchgate.netnih.gov |

Computational and Theoretical Chemistry Studies on 2h-chromen-5-amine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental electronic and structural properties of chromene derivatives. These methods offer a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the optimized geometry of molecules. For chromene derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), have been instrumental in predicting molecular geometries. ekb.egscispace.com Theoretical calculations of bond lengths and angles for chromene analogs have shown good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the different physical states (gas phase for theory versus solid state for experiment). ekb.egscispace.com For instance, in a study on a pyrano[3,2-c]chromene derivative, the calculated bond lengths of the keto group (C=O) and various C-O bonds were found to be comparable to the experimental values. scispace.com

DFT has also been used to analyze the structural parameters of more complex systems incorporating the chromene scaffold. For example, the optimized geometry of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, a related heterocyclic system, was determined using DFT calculations. rsc.org These studies confirm the planarity of the chromene ring system and the relative orientations of substituent groups, which are crucial for understanding intermolecular interactions. scispace.comsapub.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For chromene derivatives, FMO analysis has been used to predict their reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive and more polarizable. nih.gov Studies on various chromene analogs have shown that the distribution of HOMO and LUMO densities can identify the regions most susceptible to electrophilic and nucleophilic attack. nih.goveurjchem.com For example, in some chromene-based Schiff bases, DFT studies have helped to elucidate the favored mechanism for antioxidant activity by analyzing the FMOs. bohrium.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Chromene Derivatives

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 3a (2H-chromene-3-carboxamide derivative) | -6.285 | -2.289 | 3.996 | dlsu.edu.ph |

| 3b (2H-chromene-3-carboxamide derivative) | -6.396 | -2.517 | 3.879 | dlsu.edu.ph |

| TFMOS (Trifluoromethyl-substituted Schiff base) | 3.489 | nih.gov |

This table presents representative data from the literature and is not an exhaustive list.

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S). ekb.eg

Calculations of these descriptors for chromene derivatives have provided insights into their chemical behavior. For instance, a study on 4H-benzo[h]chromene derivatives calculated these parameters to analyze their reactivity. ekb.eg Similarly, for a Schiff base derived from trifluoromethyl amine, these descriptors were calculated, and it was found that lower global hardness and greater softness correlated with a smaller energy gap, indicating higher reactivity. nih.gov These computational predictions are valuable for understanding the interactions of these molecules in biological systems. dlsu.edu.ph

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to understand the interactions between chromene derivatives and biological targets, providing insights into their potential mechanisms of action.

Docking studies have been performed on various chromene analogs to investigate their binding modes with different proteins. For example, novel chromeno[2,3-b]pyridine derivatives were docked into the Rab23 protein, a target in cancer, revealing that the pyran and pyridine moieties interact favorably with the binding site. ekb.eg In another study, sulfonyl-substituted chromene derivatives were docked into the active site of the aromatase enzyme, a target in breast cancer, showing good binding scores and interactions with key amino acid residues. thieme-connect.com

Furthermore, molecular docking has been employed to study the interaction of chromene-based Schiff bases with DNA, verifying their binding strength and mode. bohrium.com Similarly, the binding of 2-amino-4-(aryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives to DNA was investigated, revealing a minor groove-binding mode. acs.org Docking studies on 5-hydroxycoumarin derivatives with the 5-HT1A serotonin receptor have also been conducted to predict their binding affinities. mdpi.com

Table 2: Molecular Docking Results for Selected Chromene Derivatives with Protein Targets

| Chromene Derivative | Protein Target | Binding/Docking Score (kcal/mol) | Source |

|---|---|---|---|

| 11-amino-12-(2,3-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol | Rab23 | -7.9 | ekb.eg |

| 11-amino-12-(2,6-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol | Rab23 | -7.5 | ekb.eg |

| (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide (AN1) | Aromatase | -9.1 | thieme-connect.com |

| (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide (AN13) | Aromatase | -7.8 | thieme-connect.com |

| Chromene Schiff base with B-DNA dodecamer | DNA | -8.4 to -9.3 | bohrium.com |

This table presents a selection of docking results from the literature and is not comprehensive.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

QSAR studies have been applied to various classes of chromene derivatives. For instance, a QSAR analysis was conducted on a set of 8-hydroxy-2-iminochromene derivatives with inhibitory activity against carbonyl reductase 1. pnu.ac.ir This study used multiple linear regression (MLR) and partial least squares (PLS) methods to develop predictive models. pnu.ac.ir Another study focused on 4-(thio)-chromenone 6-O-sulfamate analogs as steroidal sulfatase inhibitors, developing a robust MLR model to identify key structural features for inhibitory activity. tandfonline.com These models are validated using statistical parameters such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). tandfonline.com

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scispace.com This method maps the electron distribution of a molecule in a crystal to generate a surface that provides a detailed picture of intermolecular contacts.

This technique has been applied to several chromene derivatives to analyze the nature and contribution of different intermolecular interactions, such as hydrogen bonds and π-π stacking, to the crystal packing. sapub.orgresearchgate.net For a coumarin derivative, Hirshfeld surface analysis revealed that O···H/H···O and H···H contacts were the most significant contributions to the Hirshfeld surface. sapub.org In another study on 2-amino-4-(aryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, the contributions of N···H and O···H contacts, corresponding to N–H···N and N–H···O hydrogen bonds, were quantified. acs.org The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the decomposition of these interactions, highlighting specific close contacts between atom pairs. sapub.orgnih.gov

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Coumarin Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Source |

|---|---|---|

| O···H/H···O | 34.9 | sapub.org |

| H···H | 33.3 | sapub.org |

| C···H/H···C | 16.0 | sapub.org |

| C···C | 10.4 | sapub.org |

| C···O/O···C | 4.4 | sapub.org |

| O···O | 1.0 | sapub.org |

This data is for 2-oxo-2H-chromen-6-yl 4-methoxybenzoate as reported in the source.

Conformational Analysis

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk These different arrangements, known as conformations or conformers, often have different potential energies. taltech.ee Computational and theoretical chemistry provides powerful tools to investigate the conformational landscape of molecules, identifying stable conformers and the energy barriers between them. For the 2H-chromene scaffold, conformational analysis helps to understand its structural flexibility, which is crucial for its interaction with biological targets.

The planarity of the 2H-chromene bicyclic system is a key feature of its conformational profile. While often depicted as planar, the pyran ring can adopt conformations that deviate significantly from planarity. X-ray diffraction studies on chromene derivatives have revealed distortions in the bicyclic system, particularly within the pyran ring. scielo.org.mx These deviations are influenced by the nature and position of substituents, which can introduce steric strain and alter electronic distribution. vulcanchem.com

Computational methods, particularly Density Functional Theory (DFT), have been employed to explore the conformations of 2H-chromene analogs. These studies often calculate the potential energy surface (PES) by systematically rotating key dihedral angles to locate energy minima corresponding to stable conformers. taltech.ee

Research on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives using DFT calculations at the M06-2X/6-31+G(d) level indicated that the rotational freedom of the carboxylate group is a critical factor. researchgate.net Two primary low-energy conformations were identified: an s-cis and an s-trans arrangement of the ester carbonyl relative to the 2-oxo moiety of the coumarin core. The energy difference between these two planar conformers was found to be very small, typically less than 0.5 kcal/mol, with the s-cis form being slightly more stable. researchgate.net

Experimental data from crystal structures of these derivatives show varying degrees of non-planarity. The interplanar angle between the coumarin core and the attached carboxylate substituent can range from approximately 5.6° to 36.7°. researchgate.net This highlights the influence of crystal packing forces and subtle electronic and steric effects of different substituents on the preferred conformation. A survey of over 50 related structures in the Cambridge Crystallographic Data Centre (CCDC) database confirmed that most derivatives adopt either the s-cis or s-trans conformation with interplanar angles below 30°. researchgate.net

In another study on eupatoriochromene, DFT calculations (B3LYP/DGDZVP) showed that while the molecule is non-planar in the crystalline state due to packing, the optimized geometry of an isolated molecule in the absence of intermolecular interactions is planar. scielo.org.mx This underscores the importance of considering the molecule's environment (gas phase, solution, or solid state) in conformational studies.

For other analogs, such as 2-butyl-8-methyl-2H-chromene, the steric bulk of substituents plays a more dominant role. vulcanchem.com The bulky butyl group at the 2-position and the methyl group at the 8-position can lead to significant steric clash. Computational modeling predicts a dominant conformation where the butyl group is arranged to minimize this interaction. vulcanchem.com Similarly, molecular mechanics and Monte Carlo simulations have been used to identify the most stable conformations for other series of 2H-chromene derivatives, providing insights into their three-dimensional structures. tandfonline.comunica.it

The following tables summarize key findings from conformational studies on various 2H-chromene analogs.

Table 1: Calculated Energy Differences for Ethyl 2-oxo-2H-chromene-3-carboxylate Conformers

| Conformer | Relative Stability (kcal/mol) | Computational Method | Reference |

| s-cis | 0.0 | M06-2X/6-31+G(d) | researchgate.net |

| s-trans | < 0.5 | M06-2X/6-31+G(d) | researchgate.net |

This table shows the relative energy difference between the s-cis and s-trans conformers, indicating the s-cis form is marginally more stable.

Table 2: Experimental Interplanar Angles in Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

| Compound | Substituent (R) | Interplanar Angle (°) | Reference |

| 2a | 6-Me | 10.41 | researchgate.net |

| 2b | 7-Me | 36.65 | researchgate.net |

| 2c | 7-Me | 10.4 | researchgate.net |

| 2d | 7-MeO | 5.64 | researchgate.net |

This table presents the experimentally determined angles between the coumarin plane and the substituent plane in the crystal structure of several analogs, illustrating the conformational flexibility.

Table 3: Torsion Angles in Substituted 2H-Chromenes

| Compound Class | Position of Substituent | Torsional/Interplanar Angle Range (°) | Method | Reference |

| 2H-Chromenes | 2-position | 5.6 - 36.6 | X-ray Crystallography | vulcanchem.com |

| Eupatoriochromene | - | Distorted from planarity | X-ray Crystallography | scielo.org.mx |

| Eupatoriochromene | - | Planar | DFT (B3LYP/DGDZVP) | scielo.org.mx |

This table summarizes the range of observed and calculated torsional angles, highlighting the non-planar character that can be induced by substituents.

Pharmacological and Biological Investigations of 2h-chromen-5-amine Derivatives

Anti-inflammatory and Immunomodulatory Effects

Inhibition of 5-Lipoxygenase (5-LO) Pathways

The 5-lipoxygenase (5-LO) pathway plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation and allergic responses. Several chromene derivatives have been synthesized and evaluated for their potential to inhibit this pathway. Studies have identified specific chromene-amine structures that exhibit inhibitory activity against 5-LO. For instance, certain 6-alkylsubstituted-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine derivatives were found to possess 5-LO inhibitory activity with IC50 values below 1 µM researchgate.net. Furthermore, N-((6-(substituted-amino)-2-methyl-2H-chromen-2-yl)methyl)-N-methylbenzenesulfonamide derivatives demonstrated significant inhibition, achieving ≥78% inhibition at 1 µM concentration researchgate.net. In another investigation, chromen-2-one derivatives incorporating oxadiazole moieties showed moderate to good activity against LOX-5 and LOX-15, with compound 4e exhibiting 48% inhibition of LOX-5 and 19% inhibition of LOX-15 at 10 µM tandfonline.com.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in numerous inflammatory diseases. Chromene derivatives have been explored as inhibitors of TNF-α production. A notable study synthesized a series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives and assessed their capacity to inhibit TNF-α release from lipopolysaccharide-stimulated THP-1 cells mdpi.comresearchgate.net. The most potent compound identified, 40g, demonstrated an IC50 value of 0.033 µM for TNF-α inhibition, comparable to the positive control BIRB796 (IC50 = 0.032 µM) mdpi.comresearchgate.net. Derivatives incorporating the chroman moiety (40a) or the 2H-chromen moiety (39a) showed reduced inhibitory potency, with IC50 values of 0.050 µM and 0.31 µM, respectively mdpi.comresearchgate.net.

Metabolic Regulation and Antidiabetic Potential

Chromene derivatives have emerged as promising agents for managing metabolic disorders, particularly diabetes mellitus. Research has highlighted their potential to modulate glucose metabolism and improve insulin sensitivity. A series of 6-sulfonamide-2H-chromene derivatives were designed and synthesized, exhibiting significant inhibitory activity against α-amylase and α-glucosidase enzymes, key targets in carbohydrate digestion rsc.orgrsc.org. For instance, derivatives 2 and 9 showed IC50 values of 1.76 ± 0.01 mM and 1.08 ± 0.02 mM for α-amylase inhibition, respectively, compared to Acarbose (IC50 = 0.43 ± 0.01 mM) rsc.orgrsc.org. Against α-glucosidase, derivative 2 displayed an IC50 of 0.548 ± 0.02 µg mL−1, and derivative 9 showed an IC50 of 2.44 ± 0.09 µg mL−1, with Acarbose having an IC50 of 0.604 ± 0.02 µg mL−1 rsc.org. Furthermore, these derivatives demonstrated potential PPAR-γ activity, with derivative 2 showing an IC50 of 3.152 ± 0.03 µg mL−1 and derivative 9 an IC50 of 3.706 ± 0.32 µg mL−1, suggesting a role in enhancing insulin sensitivity and glucose metabolism rsc.org. Related coumarin compounds have also been associated with antidiabetic benefits through antioxidant properties and modulation of pancreatic function nih.govpnrjournal.com.

Antiviral Properties, including Anti-HIV Activity

The chromene scaffold is recognized for its broad spectrum of biological activities, including antiviral properties innovareacademics.inmdpi.comresearchgate.net. Chromene derivatives have been investigated for their potential against various viruses, including HIV. While direct studies focusing solely on 2H-chromen-5-amine derivatives against HIV are limited in the provided search results, the broader class of chromene compounds has shown promise. For example, some coumarin derivatives have demonstrated anti-HIV activity asianpubs.org. Chromene analogues have also shown potent activity against the dengue virus by interfering with viral replication nih.gov. Deguelin, a chromeno-pyrano-chromene derivative, has been noted for its ability to inhibit HCV replication frontiersin.org. Furthermore, specific coumarin derivatives have exhibited selective inhibition against HIV-2 multiplication tandfonline.com.

Antioxidant Mechanisms and Radical Scavenging Activities

Chromene derivatives possess significant antioxidant and radical scavenging capabilities, which are crucial for combating oxidative stress implicated in various diseases. Studies have demonstrated the ability of these compounds to neutralize free radicals. For instance, a series of 4-methyl-2H-chromen-2-one derivatives exhibited moderate to significant antioxidant capacity in DPPH assays, with inhibition percentages exceeding 50% when compared to vitamin C researchgate.net. Dihydroxy coumarin derivatives have also shown effective ABTS radical scavenging activity, with certain compounds demonstrating superior performance compared to established antioxidants like BHT and Trolox tandfonline.com. Similarly, coumarin N-acylhydrazone derivatives have been evaluated for their DPPH and ABTS radical scavenging abilities and ferric ion reducing capacity, revealing notable antioxidant properties nih.gov.

Other Emerging Biological Activities

Beyond the previously discussed activities, this compound derivatives and related chromene structures exhibit a range of other significant biological effects.

Estrogenic Modulation: Chromene derivatives have been identified as selective estrogen receptor modulators (SERMs) innovareacademics.inmdpi.comresearchgate.netacs.orgacs.org. Novel chromene scaffolds, such as benzopyranobenzoxapanes, have shown binding affinities in the nanomolar range and antagonist behavior in breast cancer cell lines (MCF-7, Ishikawa) with IC50 values between 0.2–360 nM acs.org. Compound 7-(R), a chromene-derived SERM, demonstrated potent activity, acting as an antagonist in the uterus while exhibiting estrogenic effects on bone, plasma lipids, hot flush, and vaginal tissue acs.org. Related coumarin derivative IIIb also displayed significant in vitro antiestrogenic activity with an IC50 of 29.49 µM nih.gov.

Analgesic Effects: The analgesic potential of chromene derivatives has been investigated in various preclinical models. Certain 4-[4-(6-phenyl-pyrimidin-4-yl)-phenoxymethyl]-chromen-2-one derivatives exhibited significant analgesic activity comparable to analgin in the tail-flick test nih.gov. Pyrimidine derivatives of coumarin have also shown promising analgesic effects, with compounds 5i and 5j demonstrating highly significant activity comparable to Diclofenac sodium in the acetic acid-induced writhing model researchgate.net. Furthermore, various chromene and benzo[f]chromene derivatives have reported analgesic effects with inhibition values ranging from 66.7% to 100% acs.org.

Antianaphylactic Activity: Chromene derivatives have also been associated with antianaphylactic properties, suggesting a role in modulating allergic responses innovareacademics.inmdpi.comresearchgate.netjst.go.jp.

Compound Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 170729-16-5 | C9H9NO | 147.18 |

| Chroman-5-amine | 3,4-dihydro-2H-chromen-5-amine | 50386-65-7 | C9H11NO | 149.19 |

| 1-aryl-3-(2H-chromen-5-yl)urea derivatives | Varies | N/A | Varies | Varies |

| 1-aryl-3-(chroman-5-yl)urea derivatives | Varies | N/A | Varies | Varies |

| Compound 40g | N/A | N/A | N/A | N/A |

| Compound 40a | N/A | N/A | N/A | N/A |

| Compound 39a | N/A | N/A | N/A | N/A |

| 6-sulfonamide-2H-chromene derivatives | Varies | N/A | Varies | Varies |

| Derivative 2 (6-sulfonamide-2H-chromene) | Varies | N/A | Varies | Varies |

| Derivative 9 (6-sulfonamide-2H-chromene) | Varies | N/A | Varies | Varies |

| Coumarin derivative IIIb | 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one | N/A | C17H19NO4 | 301.33 |

| Compound 7-(R) (Chromene-derived SERM) | Varies | N/A | Varies | Varies |

| Compound 4e (Chromen-2-one derivative) | N/A | N/A | N/A | N/A |

| Compound 5i, 5j (Pyrimidine derivative of coumarin) | Varies | N/A | Varies | Varies |

Data Tables

Table 1: TNF-α Inhibition by Chromene Derivatives

| Compound Name | IC50 (µM) | Reference |

| BIRB796 | 0.032 | mdpi.comresearchgate.net |

| 40g | 0.033 | mdpi.comresearchgate.net |

| 40a | 0.050 | mdpi.comresearchgate.net |

| 39a | 0.31 | mdpi.comresearchgate.net |

Table 2: Antidiabetic Activity of 6-Sulfonamide-2H-chromene Derivatives

| Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (µg mL−1) | PPAR-γ IC50 (µg mL−1) | Reference |

| Acarbose | 0.43 ± 0.01 | 0.604 ± 0.02 | N/A | rsc.orgrsc.org |

| Pioglitazone | N/A | N/A | 4.884 ± 0.29 | rsc.org |

| Derivative 2 | 1.76 ± 0.01 | 0.548 ± 0.02 | 3.152 ± 0.03 | rsc.orgrsc.org |

| Derivative 9 | 1.08 ± 0.02 | 2.44 ± 0.09 | 3.706 ± 0.32 | rsc.orgrsc.org |

Table 3: 5-Lipoxygenase (LOX) Inhibition by Chromene Derivatives

| Compound Name | Target | Activity (IC50 or % Inhibition) | Concentration | Reference |

| 6-alkylsubstituted-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine derivatives | 5-LO | IC50 < 1 µM | N/A | researchgate.net |

| N-((6-(substituted-amino)-2-methyl-2H-chromen-2-yl)methyl)-N-methylbenzenesulfonamide derivatives | 5-LO | ≥78% inhibition | 1 µM | researchgate.net |

| Compound 4e | LOX-5 | 48% inhibition | 10 µM | tandfonline.com |

| Compound 4e | LOX-15 | 19% inhibition | 10 µM | tandfonline.com |

Table 4: Estrogenic Receptor Modulation by Chromene Derivatives

| Compound Name | Target (Cell Line) | Activity (IC50) | Type of Activity | Reference |

| Compound 7-(R) | ERα | N/A | Potent SERM | acs.org |

| Chromene-derived SERMs | ERα, MCF-7 | 0.2–360 nM | Antagonist | acs.org |

| Coumarin derivative IIIb | ERα | 29.49 µM | Antiestrogenic | nih.gov |

Structure-activity Relationship Sar and Ligand Design for 2h-chromen-5-amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 2H-chromene derivatives can be significantly altered by the introduction of various substituents at different positions on the heterocyclic ring system. asianpubs.org The type, size, and electronic properties of these substituents play a pivotal role in the molecule's interaction with biological targets.

Research into various 2H-chromene and coumarin analogs has demonstrated that substitutions at multiple positions on the chromene core are critical determinants of biological activity, including anticancer, anti-inflammatory, and antimicrobial effects. frontiersin.orgnih.govnih.gov

C2-Position : The introduction of substituents at the C2 position, such as in 2,2-dimethyl-2H-chromene derivatives, is a common strategy in the design of new agents. These groups can influence the molecule's stability and lipophilicity. For instance, in a series of antivirals targeting the Potato Virus Y (PVY), the 2,2-dimethyl substitution was a core structural feature. nih.gov

C3-Position : This position is frequently modified to enhance biological effects. Studies have shown that attaching an aromatic group directly at the C3 position can confer anti-inflammatory activity. nih.gov Furthermore, the introduction of heterocyclic moieties, such as 2-aminooxazole, at this position has led to derivatives with promising antimicrobial and antiproliferative activities. nih.gov

C4-Position : Substitutions at C4 can introduce crucial hydrogen bonding capabilities. The presence of a hydroxyl group at C4 is a key feature in many biologically active coumarins, often serving as a starting point for further derivatization to create compounds like 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one. researchgate.net The introduction of an amino group at C4 has also been shown to yield biologically active compounds. acs.org